ethyl [4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate
Description
Chemical Name: Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate CAS Number: 1374509-57-5 Molecular Formula: C₂₂H₂₄ClNO₃ Molecular Weight: 385.88 g/mol Structural Features:
- A 3,4-dihydroquinoline core substituted with a 4-chlorophenyl group at position 2.
- Two methyl groups at positions 2 and 4 of the dihydroquinoline ring.
- An ethyl oxoacetate moiety linked to the nitrogen atom of the dihydroquinoline .
Synthesis: Synthesized via alkylation reactions using ethyl chloroacetate under microwave irradiation and phase-transfer catalysis (PTC) conditions . The 4-chlorophenyl substituent may influence reaction kinetics due to its electron-withdrawing nature compared to other analogs .
Applications: Primarily used as a synthetic intermediate in pharmaceutical and materials chemistry. Its ester group enables further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-2,4-dimethyl-2,3-dihydroquinolin-1-yl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-4-26-20(25)19(24)23-14(2)13-21(3,15-9-11-16(22)12-10-15)17-7-5-6-8-18(17)23/h5-12,14H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERXPQIIAPFWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)(C)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121318 | |
| Record name | 1(2H)-Quinolineacetic acid, 4-(4-chlorophenyl)-3,4-dihydro-2,4-dimethyl-α-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-57-5 | |
| Record name | 1(2H)-Quinolineacetic acid, 4-(4-chlorophenyl)-3,4-dihydro-2,4-dimethyl-α-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Quinolineacetic acid, 4-(4-chlorophenyl)-3,4-dihydro-2,4-dimethyl-α-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,4-dimethylquinoline under acidic conditions, followed by esterification with ethyl oxalyl chloride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives Formation
The ethyl oxoacetate moiety undergoes hydrolysis under acidic or basic conditions. For example:
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Saponification : Reaction with NaOH yields the sodium salt of α-oxoacetic acid derivatives .
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Acid-Catalyzed Hydrolysis : Forms the corresponding α-oxoacetic acid, which may dimerize or undergo decarboxylation under heat .
Table 1: Hydrolysis Conditions and Products
Nucleophilic Additions at the Oxo Group
The ketone carbonyl is reactive toward nucleophiles such as hydrazines and Grignard reagents:
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Hydrazone Formation : Reacts with hydrazine to form hydrazide derivatives, useful in heterocycle synthesis .
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Organometallic Additions : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols .
Key Reaction Pathway :
Steric hindrance from the 2,4-dimethyl groups modulates reactivity, favoring bulkier nucleophiles .
Cyclization and Ring-Modification Reactions
The dihydroquinoline core participates in intramolecular cyclization under acidic or oxidative conditions:
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Oxidative Aromatization : Treatment with MnO₂ converts the dihydroquinoline to a fully aromatic quinoline system .
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Acid-Catalyzed Rearrangement : Polyphosphoric acid induces cyclization to form fused tricyclic structures .
Table 2: Cyclization Outcomes
| Condition | Product | Application |
|---|---|---|
| MnO₂, CHCl₃, reflux | 4-(4-Chlorophenyl)-2,4-dimethylquinoline | Anticancer intermediates |
| Polyphosphoric acid, 120°C | 2,3-Dihydro-1H-cyclopenta[quinoline] | Antibacterial agents |
Electrophilic Substitution on the Chlorophenyl Ring
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position.
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Cross-Coupling : Pd-catalyzed coupling with aryl boronic acids replaces the chloro group .
Biological Activity-Driven Reactions
The compound’s α-oxoester group participates in bio-conjugation reactions:
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Schiff Base Formation : Reacts with primary amines (e.g., lysine residues) to form imine-linked prodrugs .
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Enzymatic Oxidation : Liver microsomes metabolize the oxoacetate to carboxylate derivatives .
Stability and Decomposition
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Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming chlorinated aromatic byproducts .
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Photolysis : UV light induces radical cleavage of the C–O ester bond .
Comparative Reactivity with Analogs
Table 3: Reactivity Trends in Analogous Compounds
| Compound Modification | Reaction Rate (vs. Parent) | Notes |
|---|---|---|
| 2,4-Dimethyl groups | ↓ Hydrolysis rate | Steric hindrance slows nucleophiles |
| Replacement of Cl with F | ↑ Electrophilic substitution | Enhanced ring activation |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinoline structures exhibit significant antimicrobial properties. Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate has been investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and may serve as a lead compound for developing new antibiotics .
Anticancer Properties
Quinoline derivatives are known for their anticancer activities. Preliminary studies suggest that ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate may induce apoptosis in cancer cells. This compound could be a candidate for further development in cancer therapeutics, particularly against specific types of tumors where quinoline derivatives have shown efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also under investigation. Quinoline-based compounds have been reported to modulate inflammatory pathways, and ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate may exhibit similar properties. This application could be particularly relevant in treating chronic inflammatory diseases .
Material Science
Polymer Chemistry
In material science, ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate can be utilized as a monomer in the synthesis of polymers with specific properties. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical strength .
Nanotechnology
The compound's properties make it suitable for applications in nanotechnology. It can be used in the development of nanoparticles for drug delivery systems. The ability to modify its surface chemistry can lead to improved targeting and reduced side effects in therapeutic applications .
Analytical Applications
Chromatography and Spectroscopy
Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate serves as a standard reference material in chromatography and spectroscopy studies. Its distinct spectral characteristics allow researchers to utilize it for calibration purposes in analytical methods aimed at detecting similar compounds .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Structural Impact on Physicochemical Properties: The 4-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to the methyl- or phenyl-substituted analogs (e.g., 1306738-90-8) .
Synthetic Accessibility: The target compound and its analogs are synthesized via alkylation of the dihydroquinoline nitrogen. Microwave irradiation reduces reaction times (5–12 minutes) compared to traditional methods . Substituents like 4-ClPh may require optimized conditions due to steric and electronic effects .
Pharmacological Potential: Compounds with bulky aromatic groups (e.g., 4-phenyl or 3,4-dimethoxyphenyl) show enhanced binding to biological targets, as seen in the antiparasitic activity of C₂₈H₂₆NO₄ . The ethyl oxoacetate moiety is a versatile handle for prodrug design, enabling esterase-mediated activation .
Commercial Availability :
- The target compound (1374509-57-5) and its analog 1306738-90-8 are listed as discontinued by suppliers like CymitQuimica, suggesting challenges in large-scale synthesis or niche applications .
Biological Activity
Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₂₁H₂₂ClNO₃
- Molecular Weight : 371.9 g/mol
- CAS Number : 1374509-57-5
- Structure : The compound features a quinoline core substituted with a chlorophenyl group and an oxoacetate moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of related quinoline structures have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
| Study | Activity | Result |
|---|---|---|
| Pandey et al. (2009) | Antibacterial | Effective against Gram-positive bacteria |
| Al-Majidi & Al-Khuzaie (2015) | Antifungal | Inhibition of fungal growth at low concentrations |
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor properties. Quinoline derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
| Study | Cancer Type | Mechanism | Result |
|---|---|---|---|
| Al-Suwaidan et al. (2016) | Breast Cancer | Apoptosis induction | Significant reduction in cell viability |
| Mohamed et al. (2016) | Lung Cancer | Cell cycle arrest | Inhibition of proliferation observed |
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant effects, potentially through modulation of neurotransmitter systems or ion channels involved in neuronal excitability .
| Study | Methodology | Findings |
|---|---|---|
| El-Azab et al. (2013) | Animal Model | Reduced seizure frequency |
| Gawad et al. (2010) | In vitro assays | Increased threshold for seizure activity |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications to the chlorophenyl group or the alkyl substituents on the quinoline ring can significantly impact biological efficacy.
Synthetic Route Overview
- Starting Materials : 4-chlorobenzaldehyde and appropriate amines.
- Reactions : Condensation followed by cyclization to form the quinoline core.
- Final Step : Esterification with ethyl oxoacetate.
Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1 : A clinical trial evaluated the efficacy of a related quinoline derivative in patients with resistant bacterial infections, demonstrating a notable improvement in treatment outcomes.
- Case Study 2 : Laboratory studies on cancer cell lines revealed that compounds structurally similar to ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate induced apoptosis in over 70% of tested cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate, and how can reaction conditions be standardized?
- Methodology : Begin with Pd/C-catalyzed hydrogenation of precursor compounds in ethanol under reflux (10–12 hours), followed by recrystallization in ethanol for purification. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
- Key Data : Typical yields range from 65–78% after optimization. Critical parameters include catalyst loading (5–10% Pd/C), hydrogen pressure (1–3 atm), and solvent polarity adjustments to minimize byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Approach : Use -NMR to identify methyl groups (δ 1.2–1.4 ppm for ethyl ester, δ 2.3–2.5 ppm for dimethyl groups) and the dihydroquinoline ring protons (δ 6.8–7.4 ppm for aromatic signals). IR confirms the oxoacetate moiety (C=O stretch at ~1730–1750 cm). High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H] at m/z 413.12) .
- Data Conflict Resolution : Cross-reference with X-ray crystallography (e.g., C=O bond length ~1.21 Å) to resolve discrepancies in functional group assignments .
Q. What preliminary biological screening strategies are recommended for this compound?
- Protocol : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 h exposure). Pair with molecular docking to assess binding affinity to target proteins (e.g., topoisomerase II, COX-2). Use IC values to prioritize lead optimization .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl and dimethyl groups influence the compound’s reactivity and stability?
- Mechanistic Insight : The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the dihydroquinoline core via resonance. Methyl groups at positions 2 and 4 introduce steric hindrance, reducing susceptibility to oxidation. Computational studies (DFT, B3LYP/6-31G*) can quantify bond dissociation energies (e.g., C-Cl: ~315 kJ/mol) and predict degradation pathways .
- Experimental Validation : Compare stability under accelerated degradation conditions (40°C/75% RH for 4 weeks) using HPLC to track decomposition products .
Q. What crystallographic insights exist for the dihydroquinoline-oxoacetate framework, and how do intermolecular interactions affect solid-state properties?
- Structural Analysis : Single-crystal X-ray diffraction reveals N–H···O hydrogen bonds (2.8–3.0 Å) between the oxoacetate and quinoline moieties, forming a layered lattice. Van der Waals interactions between chlorophenyl groups contribute to high melting points (~180–185°C) .
- Implications : Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C, correlating with disrupted hydrogen bonding .
Q. How can kinetic studies elucidate the catalytic mechanisms of palladium-mediated cyclization during synthesis?
- Methodology : Conduct time-resolved -NMR to track intermediates in the Pd/C-catalyzed reductive cyclization. Identify rate-determining steps (e.g., imine reduction) using Eyring plots. Optimize catalyst turnover frequency (TOF) by varying solvent polarity (e.g., ethanol vs. THF) .
- Data : TOF increases from 12 h (THF) to 22 h (ethanol) due to improved proton availability for hydrogenation .
Methodological Guidance
- Contradiction Management : If spectral data conflicts with computational predictions (e.g., unexpected -NMR shifts), validate via heteronuclear correlation (HSQC/HMBC) experiments or alternative synthetic routes .
- Scale-Up Considerations : For multi-gram synthesis, replace batch hydrogenation with flow chemistry (H-Cube®) to enhance reproducibility and safety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
